molecular formula C7H7NO2S B1208008 (4-Nitrophenyl)methanethiol CAS No. 26798-33-4

(4-Nitrophenyl)methanethiol

Cat. No.: B1208008
CAS No.: 26798-33-4
M. Wt: 169.2 g/mol
InChI Key: ACFHLWCEZHYYKX-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methanethiol, also known as (4-Nitrobenzyl)mercaptan, is an organic compound with the molecular formula C7H7NO2S. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a methanethiol group (-CH2SH).

Biochemical Analysis

Biochemical Properties

(4-Nitrophenyl)methanethiol plays a significant role in biochemical reactions, particularly in the reduction of nitrophenols. It interacts with enzymes such as methanethiol oxidase (MTO) and selenium-binding protein 1 (SELENBP1), which are involved in the oxidation of methanethiol . These interactions are crucial for maintaining cellular redox balance and detoxification processes. Additionally, this compound can act as a substrate for various catalytic reactions, making it a valuable tool in enzymatic studies .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of volatile sulfur compounds (VSCs) in cancer cells, indicating its role in dysregulated sulfur metabolism . This compound can modulate the activity of signaling molecules and transcription factors, thereby impacting gene expression and cellular responses to stress. Furthermore, this compound can alter cellular metabolism by influencing the activity of enzymes involved in sulfur metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding and catalytic processes. It can act as a reducing agent in the catalytic reduction of nitrophenols, a reaction that is often used to assess the activity of nanostructured materials . The compound’s ability to interact with enzymes such as MTO and SELENBP1 highlights its role in redox reactions and detoxification pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound’s stability can be influenced by environmental factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and interactions with cellular components. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential impact on cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating cellular redox balance and detoxification pathways. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects on cellular function and viability .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as MTO and SELENBP1, which play a role in the oxidation and detoxification of methanethiol . These interactions are crucial for maintaining cellular redox balance and preventing the accumulation of toxic sulfur compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in sulfur metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biochemical activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in redox reactions and gene expression . The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)methanethiol can be synthesized through the reaction of 4-nitrophenylchloromethane with thioethanoic S-acid, followed by the hydrolysis of the resulting S-acetyl derivative with diluted sulfuric acid . The reaction conditions typically involve:

    Step 1: Reaction of 4-nitrophenylchloromethane with thioethanoic S-acid.

    Step 2: Hydrolysis of the S-acetyl derivative using diluted sulfuric acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides.

    Oxidation: Hydrogen peroxide, iodine.

Major Products:

    Reduction: 4-Aminophenylmethanethiol.

    Substitution: Thioethers, disulfides.

    Oxidation: Disulfides, sulfonic acids.

Scientific Research Applications

(4-Nitrophenyl)methanethiol has diverse applications in scientific research, including:

Comparison with Similar Compounds

    (4-Nitrophenyl)methanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.

    (4-Nitrophenyl)methane: Lacks the thiol group, making it less reactive in certain chemical reactions.

    (4-Nitrophenyl)ethanethiol: Similar structure but with an ethyl group (-CH2CH3) instead of a methyl group.

Uniqueness: (4-Nitrophenyl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .

Properties

IUPAC Name

(4-nitrophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFHLWCEZHYYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949606
Record name (4-Nitrophenyl)methanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26798-33-4
Record name 4-Nitrobenzyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026798334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Nitrophenyl)methanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26798-33-4
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid--water (1:1 v/v; 17 cm3) was added to a stirred suspension of 4-nitrobenzyl thioacetate (8.0 g, 37.9 mmol) in methanol (150 cm3) and the reactants were heated, under reflux, for 3 h. The cooled products were poured into water (1.0 dm3) and the resulting mixture was extracted with diethyl ether (2×400 cm3). The combined organic extracts were washed with water (2×200 cm3), dried (MgSO4) and evaporated under reduced pressure to give 4-nitrobenzyl mercaptan 17a as a pale yellow solid (6.31 g, 98%).
Quantity
17 mL
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reactant
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4-nitrobenzyl thioacetate
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8 g
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150 mL
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Synthesis routes and methods II

Procedure details

The two step procedure for the preparation of 4-nitrobenzyl, (see, for example, Horn, W. J., J. Am. Chem. Soc., 43, 2603, 1921), and 2,4-dinitrobenzyl, (see, for example, Zhao Zhengyun, Ph.D. Thesis, London University, 181-182, 1993), mercaptans (17a and 17b, respectively) is indicated in outline in Scheme 3(a). Thus, when 4-nitrobenzyl chloride 15a was treated with an excess both of thioacetic acid and pyridine in THF solution at 50° C., 4-nitrobenzyl thioacetate 16a was obtained in 77% yield. When the latter compound 16a was heated, under reflux, in sulfuric acid--water (1:1 v/v), 4-nitrobenzyl mercaptan 17a was obtained in almost quantitative yield. 2,4-dinitrobenzyl mercaptan, (see, for example, Zhao, loc cit), 17b was similarly prepared from 2,4-dinitrobenzyl chloride, (see, for example, Cohn, P., and Friedlander, P., Ber., 35, 1265, 1902) 15b in 73% overall yield. N-(4-nitrobenzylmercapto)succinimide 18 was prepared [Scheme 3(b) and Experimental below] in 65 % yield by heating a suspension of the lead(II) salt, (see, for example, Pant, B.C., and Noltes, J. G., Inorg. Nucl. Chem. Lett., 7, 63, 1971), of the mercaptan 17a with N-bromosuccinimide (NBS) in benzene. Preliminary attempts to convert 2,4-dinitrobenzyl mercaptan 17b into the corresponding succinimide and phthalimide derivatives (13 and 14, R=2,4-(O2 N)2C6H3) were unsuccessful. However, di-(2,4-dinitrobenzyl) disulfide 19, (see, for example, Zhao, loc cit), which was easily prepared in good yield by the iodine-promoted oxidation [Scheme 3(c) and Experimental below] of the mercaptan 17b, proved (see below) to be an equally effective reagent for the required purpose. Finally, 2-cyanoethyl mercaptan 20, (see, for example, Bauer, L., and Welsh, T. L., J. Org. Chem., 26, 1443, 1961) was converted (see, for example, Behforouz, M., and Kerwood, J. E., J. Org. Chem., 34, 51, 1969), [Scheme 3(d) and Experimental below] via a putative intermediate sulfenyl chloride into N-(2-cyanoethylmercapto)phthalimide 21 which was isolated without chromatography as a crystalline solid in 58% yield. ##STR10## Scheme 4 Reagents and conditions: i, a, PCl3, 1,2,4-1H-triazole, Et3N, THF, -35° C., b, Et3N, H2O, RT; ii, for 24a: 18, Me3SiCl, Et3N, CH2Cl2, RT, for 24b: 19, Me3SiCl,4-methylmorpholine, CH2Cl2, RT, for 24c: 21, Me3SiCl, 4-methylmoxpholine, CH2Cl2, RT; iii, aq. Et NH+ HCO3 --.
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compound 16a
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Synthesis routes and methods III

Procedure details

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CC(=S)OCc1ccc([N+](=O)[O-])cc1
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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